molecular formula C13H26N2O4 B1665519 Adelmidrol CAS No. 1675-66-7

Adelmidrol

Numéro de catalogue B1665519
Numéro CAS: 1675-66-7
Poids moléculaire: 274.36 g/mol
Clé InChI: PAHZPHDAJQIETD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Adelmidrol is a semisynthetic diethanolamide derivative of azelaic acid . It has a symmetrical chemical structure and is classed as an amide . It is similar to palmitoylethanolamide, the parent molecule in the ALIAmide class of drugs . ALIAmides are a group of fatty acid derivatives with cannabimimetic properties which have anti-inflammatory and analgesic effects and are thought to act by reducing mast cell activation .


Synthesis Analysis

Adelmidrol is an analogue of palmitoylethanolamide (PEA), a well-known anti-inflammatory and anti-oxidant compound . Among its chemical characteristics, the most important are its hydrophobic and hydrophilic properties that support its solubility in organic and aqueous media .


Molecular Structure Analysis

The molecular formula of Adelmidrol is C13H26N2O4 . Its IUPAC name is N, N ′-Bis (2-hydroxyethyl)nonanediamide . The molar mass is 274.361 g·mol −1 .


Chemical Reactions Analysis

Adelmidrol has important anti-inflammatory and anti-oxidant properties, leading to a reduced expression of pro-inflammatory cytokines and the production of free oxygen radicals .


Physical And Chemical Properties Analysis

Adelmidrol has a molar mass of 274.361 g·mol −1 . It has hydrophobic and hydrophilic properties that support its solubility in organic and aqueous media .

Applications De Recherche Scientifique

Anti-Inflammatory and Analgesic Effects

  • Adelmidrol, an analogue of palmitoylethanolamide (PEA), demonstrates significant anti-inflammatory and analgesic effects in animal models of acute and chronic inflammation. It has been shown to reduce carrageenan-induced paw edema, hyperalgesia, and activation of pro-inflammatory NF-κB pathways. These effects are partially mediated through the peroxisome proliferator-activated receptor (PPAR-γ), as indicated by the fact that GW9662, a PPAR-γ antagonist, can reverse the positive action of adelmidrol (Impellizzeri et al., 2016).

Treatment for Inflammatory Bowel Disease

  • In mice with experimental colitis, adelmidrol treatment has shown to decrease symptoms like diarrhea and weight loss. It reduces nuclear factor-κB translocation, expression of cyclooxygenase-2 and phosphoextracellular signal-regulated kinase, and the release of proinflammatory cytokines in the colon. Adelmidrol also reduces the upregulation of ICAM-1 and P-selectin, indicating its potential as a pharmacological approach for inflammatory bowel disease treatment (Cordaro et al., 2016).

Enhancement of Palmitoylethanolamide Production

  • Oral administration of adelmidrol in mice enhances the endogenous production of palmitoylethanolamide (PEA) in the duodenum and colon. This effect, known as the “entourage effect”, occurs independently of PPAR-γ activity. It suggests that adelmidrol can maximize PEA therapeutic-based approaches in various intestinal morbidities (Del Re et al., 2022).

Application in Pulmonary Fibrosis

  • In a study on mice with bleomycin-induced pulmonary fibrosis, adelmidrol treatment resulted in reduced airway infiltration by inflammatory cells, lower Myeloperoxidase activity, and reduced pro-inflammatory cytokine overexpression. Adelmidrol also managed oxidative damage and regulated the JAK2/STAT3 and IκBα/NF-kB pathways, suggesting its therapeutic potential in pulmonary fibrosis treatment (Fusco et al., 2020).

Chronic Inflammation Management

  • Adelmidrol has been effective in reducing chronic inflammation in a carrageenin-granuloma model in rats. It modulates mast cell degranulation and decreases the release of pro-inflammatory and pro-angiogenic enzymes, suggesting its potential as a therapeutic tool in controlling chronic inflammation (De Filippis et al., 2008).

Allergic Dermatitis in Dogs

  • Topical adelmidrol has been shown to reduce the early and late inflammatory skin responses in hypersensitive dogs. It significantly decreased the antigen-induced wheal areas and cutaneous mast cell numbers, indicating its efficacy in controlling allergic inflammatory skin responses in companion animals (Cerrato et al., 2012).

Enhancement of Endocannabinoids in Keratinocytes

  • Adelmidrol increasesconcentrations of endocannabinoids, such as palmitoylethanolamide (PEA), in keratinocytes and other cell types. This effect, known as the 'entourage effect', does not inhibit the activity of PEA catabolic enzymes but reduces their mRNA expression in some cell types. This property of adelmidrol suggests its role in anti-inflammatory effects in veterinary practice, especially in the context of contact allergic dermatitis (Petrosino et al., 2016).

Beneficial Effects on Bladder Changes Post Spinal Cord Injury

  • The combination of adelmidrol with sodium hyaluronate showed protective roles on the bladder following spinal cord injury in mice. This combination significantly reduced mast cell degranulation, down-regulated the nuclear factor-κB pathway, and reduced bacterial infection and proteinuria in the bladder, highlighting a potential therapeutic target for reducing bladder changes post-injury (Campolo et al., 2019).

Enhancement of Diabetic Wound Healing

  • Topical application of adelmidrol with trans-traumatic acid was found to have significant effects on the healing and closure of diabetic wounds in a streptozotocin-induced diabetic mouse model. This combination accelerated wound closure and modulated the expression of various factors involved in wound healing, demonstrating its potential in treating impaired wound healing associated with diabetes (Siracusa et al., 2018).

Vaginal Adelmidrol for Pelvic Visceral Discomfort and Anxiety

  • Intravaginal administration of adelmidrol was shown to reduce self-assessed anxiety and pelvic visceral discomforts in patients. This finding suggests adelmidrol's potential in modulating visceral nociceptive pathways and providing relief from pelvic discomforts, which may have an independent effect on anxiety responses (Indraccolo et al., 2013).

Osteoarthritis Treatment

  • A combination of adelmidrol with hyaluronic acid displayed increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats. This combination reduced degeneration of articular cartilage, mast cell infiltration, and pro-inflammatory cytokine levels, demonstrating its potential in improving osteoarthritis symptoms (Di Paola et al., 2016).

Protection Against Non-Alcoholic Steatohepatitis in Mice

  • Adelmidrol showed a protective effect against non-alcoholic steatohepatitis (NASH) in mice. It decreased inflammation, oxidative stress,and levels of various inflammatory markers, while also ameliorating histopathological changes in the liver. This indicates adelmidrol's potential as a therapeutic agent for NASH, attributed to its anti-inflammatory and antioxidant actions (Nageeb et al., 2019).

Intra-Articular Treatment of Knee Osteoarthritis

  • Hyaluronic acid combined with adelmidrol showed better long-term results than hyaluronic acid alone in the intra-articular treatment of knee osteoarthritis. This combination led to significant improvements in pain, stiffness, and physical function, highlighting its effectiveness in managing osteoarthritis symptoms (Vulpiani et al., 2023).

Targeting Neuroinflammation in Osteoarthritis

  • The intra-articular administration of adelmidrol has shown efficacy in reducing mast cell infiltration, pro-inflammatory cytokine release, and cartilage degeneration in osteoarthritis and rheumatoid arthritis. Adelmidrol, as a PEA enhancer, plays a significant role in modulating neuroinflammation in these conditions (Guida et al., 2022).

Safety And Hazards

Adelmidrol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Adelmidrol has shown promise as a therapeutic approach in the treatment of pulmonary fibrosis . It has important anti-inflammatory and anti-oxidant properties, which could be beneficial in other inflammatory conditions as well .

Propriétés

IUPAC Name

N,N'-bis(2-hydroxyethyl)nonanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c16-10-8-14-12(18)6-4-2-1-3-5-7-13(19)15-9-11-17/h16-17H,1-11H2,(H,14,18)(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHZPHDAJQIETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)NCCO)CCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168302
Record name Adelmidrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adelmidrol

CAS RN

1675-66-7
Record name Adelmidrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1675-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adelmidrol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adelmidrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1675-66-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Adelmidrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADELMIDROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BUC3685QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Adelmidrol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Adelmidrol
Reactant of Route 3
Reactant of Route 3
Adelmidrol
Reactant of Route 4
Reactant of Route 4
Adelmidrol
Reactant of Route 5
Reactant of Route 5
Adelmidrol
Reactant of Route 6
Reactant of Route 6
Adelmidrol

Citations

For This Compound
494
Citations
L Interdonato, R D'amico, M Cordaro, R Siracusa… - Biomolecules, 2022 - mdpi.com
Acute lung injury (ALI) is a common and devastating clinical disorder with a high mortality rate and no specific therapy. The pathophysiology of ALI is characterized by increased alveolar…
Number of citations: 4 www.mdpi.com
R Fusco, M Cordaro, T Genovese, D Impellizzeri… - Antioxidants, 2020 - mdpi.com
… Conclusions: In sum, our results propose adelmidrol as a … of adelmidrol administration on bleomycin-induced pulmonary fibrosis: in particular, this study indicates that adelmidrol has …
Number of citations: 48 www.mdpi.com
D Impellizzeri, R Di Paola, M Cordaro… - Biochemical …, 2016 - Elsevier
… in adelmidrol-treated mice. Moreover, in CIA model, the effect of GW9662 pre-treatment on adelmidrol mechanism was also confirmed. Thus, in this study, we report that adelmidrol …
Number of citations: 32 www.sciencedirect.com
M Cordaro, D Impellizzeri, E Gugliandolo… - Molecular …, 2016 - ASPET
… adelmidrol, … adelmidrol is dependent on the activation of peroxisome proliferator-activated receptors (PPARs), we investigated the effects of a PPARγ antagonist, GW9662, on adelmidrol …
Number of citations: 45 molpharm.aspetjournals.org
F Guida, M Rocco, L Luongo, P Persiani, MC Vulpiani… - Biomolecules, 2022 - mdpi.com
… Adelmidrol, a synthetic derivate of azelaic acid belonging to … articular administration of Adelmidrol significantly reduced MC … hyaluronic acid and 2% Adelmidrol has been effectively used …
Number of citations: 1 www.mdpi.com
H Xiang, J Xiao, Z Sun, Z Liu, J Zhang, H Xiang… - Biomedicine & …, 2023 - Elsevier
… of adelmidrol on hepatic fibrosis induced by CCl 4 and CDAA-HFD . In the CCl 4 model, adelmidrol (10 … RNA-seq revealed adelmidrol markedly inhibited the activation of hepatic scar-…
Number of citations: 1 www.sciencedirect.com
R Di Paola, R Fusco… - Arthritis …, 2016 - arthritis-research.biomedcentral.com
Osteoarthritis (OA) is a degenerative joint disease produced by a cascade of events that can ultimately lead to joint damage. The aim of this study was to evaluate the effect of adelmidrol…
N Pulvirenti, MR Nasca, G Micali - Acta Dermatovenerologica Croatica, 2007 - hrcak.srce.hr
… of mast cell degranulation by adelmidrol, as demonstrated by … of a topical emulsion containing adelmidrol 2%, a novel aliamide… This would explain the mechanism of action of adelmidrol …
Number of citations: 65 hrcak.srce.hr
D De Filippis, A D'Amico, MP Cinelli… - Journal of cellular …, 2009 - Wiley Online Library
… analgesic effects of PEA and adelmidrol are hypothesized to be … In the present study, the choice of testing adelmidrol depends … In this study, we investigated the effect of adelmidrol on …
Number of citations: 55 onlinelibrary.wiley.com
M Campolo, R Siracusa, M Cordaro, A Filippone… - PLoS …, 2019 - journals.plos.org
… The object of the current research was to explore the effects of adelmidrol + sodium … intravesically with adelmidrol + sodium hyaluronate daily for 48 h and 7 days after SCI. Adelmidrol + …
Number of citations: 10 journals.plos.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.